molecular formula C5BrF3N2S B1447080 5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile CAS No. 1628451-85-3

5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile

Cat. No. B1447080
M. Wt: 257.03 g/mol
InChI Key: GWISYIRUNXAXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is a heteroatom-containing organic compound. It has a molecular weight of 257.03 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is 1S/C5BrF3N2S/c6-4-2 (1-10)3 (11-12-4)5 (7,8)9 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is a liquid with a molecular weight of 257.03 g/mol .

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application or Experimental Procedures: The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Various methods of synthesizing 2,3,5-DCTF have been reported .
  • Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Crop-Protection Products

  • Summary of the Application: Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Methods of Application or Experimental Procedures: Various methods of synthesizing 2,3,5-DCTF have been reported .
  • Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Production of Selinexor

  • Summary of the Application: The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .
  • Methods of Application or Experimental Procedures: The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
  • Results or Outcomes: This process is used in the production of selinexor, a pharmaceutical product .

Synthesis of Crop-Protection Products

  • Summary of the Application: Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical interme-diate for the synthesis of several crop-protection products .
  • Methods of Application or Experimental Procedures: Various methods of synthesizing 2,3,5-DCTF have been reported .
  • Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Production of Selinexor

  • Summary of the Application: The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .
  • Methods of Application or Experimental Procedures: The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
  • Results or Outcomes: This process is used in the production of selinexor, a pharmaceutical product .

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISYIRUNXAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed 3-methyl-1-nitrobutane (14.4 g, 122.92 mmol, 6.00 equiv), isopentyl nitrite (30 mL), Br2 (32.4 g, 202.74 mmol, 10.00 equiv). This was followed by the addition of 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile (4.0 g, 20.71 mmol, 1.00 equiv), in portions at 0° C. The resulting solution was stirred for 30 min at 0° C. in a water/ice bath. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:4). The resulting solution was diluted with 30 mL of DCM. The resulting mixture was washed with 2×50 mL of Na2SO3/H2O. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 4.5 g (85%) of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile as yellow crude oil.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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